molecular formula C43H70O B020767 Bombiprenone CAS No. 21978-49-4

Bombiprenone

Cat. No.: B020767
CAS No.: 21978-49-4
M. Wt: 603 g/mol
InChI Key: RPUKUBKVRRNJDI-WDXILIIOSA-N
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Description

Bombiprenone is a natural product derived from the plant family Cucurbitaceae, specifically from the genus Momordica . It is a polyisoprenoid compound with a molecular formula of C43H70O and a molecular weight of 603.032 g/mol . This compound is known for its unique structure, which includes multiple isoprene units, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bombiprenone typically involves the construction of long-chain polyterpene ketones. . The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the addition reactions.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. when synthesized industrially, the process involves large-scale extraction from plant sources followed by purification using chromatographic techniques . The extraction process may include solvent extraction followed by distillation to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bombiprenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted polyisoprenoids.

Comparison with Similar Compounds

Bombiprenone is unique among polyisoprenoids due to its specific structure and functional groups. Similar compounds include:

Compared to these compounds, this compound exhibits distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H70O/c1-35(2)19-11-20-36(3)21-12-22-37(4)23-13-24-38(5)25-14-26-39(6)27-15-28-40(7)29-16-30-41(8)31-17-32-42(9)33-18-34-43(10)44/h19,21,23,25,27,29,31,33H,11-18,20,22,24,26,28,30,32,34H2,1-10H3/b36-21+,37-23+,38-25+,39-27+,40-29+,41-31+,42-33+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUKUBKVRRNJDI-WDXILIIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H70O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018124
Record name Bombiprenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21978-49-4
Record name Bombiprenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Bombiprenone and where is it found?

A1: this compound is an isoprenoid ketone. It is not naturally occurring, but forms as a degradation product of solanesol, a trisesquiterpenoid alcohol abundant in tobacco leaves and smoke. []

Q2: How is this compound formed?

A2: this compound is generated through the ozonolysis of solanesol. This oxidation process occurs when solanesol, either in its pure form or as a component of tobacco smoke, is exposed to ozone in the air. []

Q3: Why is the formation of this compound relevant in analytical chemistry?

A3: The formation of this compound and other solanesol oxidation products presents a significant challenge when using solanesol as a quantitative marker for environmental tobacco smoke. Its degradation, especially in environments with elevated ozone levels, can lead to inaccurate estimations of tobacco smoke concentration. []

Q4: How is this compound detected and identified?

A4: this compound can be detected and identified through High-Performance Liquid Chromatography (HPLC) analysis. This technique involves derivatizing this compound with 2,4-dinitrophenylhydrazine and detecting the resulting derivative at a specific wavelength (360 nm). []

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